Bienvenue dans la boutique en ligne BenchChem!

LE135

RARβ selectivity binding affinity Ki comparison

LE135 is the definitive chemical probe for selective RARβ interrogation. With a 6-fold binding preference for RARβ (Ki=220 nM) over RARα (Ki=1.4 μM) and negligible off-target activity at RARγ/RXR subtypes, it uniquely enables attribution of phenotypic outcomes to RARβ without pan-retinoid suppression. Validate SAR, benchmark against LE540, and dissect AP-1 crosstalk with confidence. Order high-purity LE135 now for your RARβ-focused research.

Molecular Formula C29H30N2O2
Molecular Weight 438.6 g/mol
CAS No. 155877-83-1
Cat. No. B1674682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLE135
CAS155877-83-1
Synonyms4-(5H-7,8,9,10-tetrahydro-5,7,7,10,10-pentamethylbenzo(e)naphtho(2,3-b)(1,4)diazepin-13-yl)benzoic acid
LE 135
LE-135
LE135
Molecular FormulaC29H30N2O2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C
InChIInChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33)
InChIKeyYZZAIQOVMHVWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LE135 (CAS 155877-83-1) Product Overview: RARβ-Selective Antagonist for Retinoid Receptor Signaling Research


LE135 (4-(5,7,7,10,10-pentamethyl-7,8,9,10-tetrahydro-5H-benzo[e]naphtho[2,3-b][1,4]diazepin-13-yl)benzoic acid) is a dibenzodiazepine-derived small molecule that functions as a retinoic acid receptor (RAR) antagonist [1]. It exhibits a unique selectivity profile by preferentially binding to RARβ (Ki = 220 nM) over RARα (Ki = 1.4 μM), while showing negligible affinity for RARγ, RXRα, RXRβ, and RXRγ [2][3]. Originally characterized in the late 1990s as part of a novel class of RARβ-selective antagonists, LE135 has been widely adopted as a chemical probe for dissecting RARβ-mediated transcriptional regulation, AP-1 activity modulation, and retinoid-induced apoptosis pathways in cellular models [4][5].

Why LE135 Cannot Be Substituted with Generic RAR Pan-Antagonists or Inverse Agonists


The scientific utility of LE135 hinges on its well-defined partial selectivity profile that distinguishes it from both pan-RAR antagonists and RARα-selective agents. RARβ is a distinct subtype that governs a unique set of biological outcomes, including apoptosis induction, growth suppression in certain epithelial cells, and specific gene expression patterns not shared by RARα or RARγ [1]. Broad-spectrum antagonists like AGN 193109 (Kd ~2-3 nM for all RAR subtypes) obliterate all retinoid signaling, while RARα-selective antagonists such as BMS614 (Ki = 2.5 nM) or inverse agonists like BMS493 leave RARβ-mediated functions largely intact, preventing accurate attribution of phenotypic effects to a specific receptor [2]. LE135 occupies an intermediate, well-characterized position that enables selective interrogation of RARβ-dependent pathways while preserving RARα and RXR signaling, making it the preferred tool compound for experiments where RARβ-specific mechanistic conclusions are sought .

Quantitative Differentiation Evidence: LE135 Performance Against Close Analogs and Alternatives


Subtype Selectivity: LE135 Exhibits ~6-Fold Preference for RARβ Over RARα, Distinct from Pan-Antagonists

In direct binding assays using recombinant human RARs, LE135 demonstrates a binding affinity (Ki) of 220 nM for RARβ versus 1.4 μM for RARα, representing a ~6.4-fold selectivity for the β subtype [1]. This contrasts with the pan-RAR antagonist AGN 193109, which binds all three RAR subtypes (α, β, γ) with nearly equal picomolar affinity (Kd ~2 nM) , and with the RARα-selective antagonist BMS614 (Ki = 2.5 nM for RARα), which shows minimal RARβ engagement .

RARβ selectivity binding affinity Ki comparison

Functional Antagonism: LE135 Inhibits RARβ-Dependent Transcription by >70% at 10 μM Without Affecting RARα/RARγ/RXRα

In transient transfection assays using RA response element (RARE)-driven luciferase reporters, LE135 at 10 μM inhibited retinoic acid-induced transcriptional activation of RARβ by >70%, while showing no significant inhibition of RARα, RARγ, or RXRα-mediated transcription [1]. In contrast, the pan-antagonist AGN 193109 completely suppresses transcriptional activity across all RAR subtypes at comparable concentrations [2].

transcriptional activation reporter assay functional selectivity

HL-60 Differentiation: LE135 IC50 = 150 nM, One Order of Magnitude Less Potent Than Its Benzolog LE540

In the HL-60 promyelocytic leukemia cell differentiation assay induced by the RAR agonist Am80 (1 nM), LE135 inhibits differentiation with an IC50 of 150-200 nM . Its naphthalenyl benzolog analog LE540 exhibits approximately 10-fold higher antagonistic potency in the same assay system [1], a difference attributed to enhanced receptor binding interactions conferred by the extended aromatic system.

HL-60 differentiation IC50 potency comparison

RARβ-Dependent Apoptosis Inhibition in Breast Cancer Cells: Functional Differentiation from RARα-Selective Agents

In ZR-75-1 human breast cancer cells, cotreatment with LE135 (1-10 μM) significantly inhibited all-trans retinoic acid (ATRA)-induced apoptosis, as measured by DNA fragmentation and cell viability assays [1]. This effect was also observed with LE540, another RARβ-selective antagonist, but not with RARα-selective antagonists, demonstrating that ATRA-induced apoptosis in these cells is primarily RARβ-dependent [1].

apoptosis breast cancer ZR-75-1

AP-1 Transrepression Activity: LE135 Strongly Represses TPA-Induced AP-1 in the Presence of RARβ/RXRα

In HeLa cells cotransfected with RARβ and RXRα expression vectors, LE135 (1-10 μM) strongly repressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 transcriptional activity [1]. This anti-AP-1 activity was dependent on the presence of RARβ, as it was not observed in cells expressing only RARα or RARγ. The RARβ-selective agonist LE511, in contrast, did not produce comparable AP-1 repression [1].

AP-1 transrepression anti-inflammatory

Off-Target TRP Channel Activation: LE135 Activates TRPV1 (EC50 = 2.5 μM) and TRPA1 (EC50 = 20 μM)

LE135 directly activates the capsaicin receptor TRPV1 (EC50 = 2.5 μM) and the allyl isothiocyanate receptor TRPA1 (EC50 = 20 μM) in heterologous expression systems [1]. This off-target activity is not shared by the naphthalenyl analog LE540 [2], and is absent in most other RAR-targeting tool compounds such as BMS493 and BMS614 .

TRPV1 TRPA1 off-target nociception

Optimal Use Cases for LE135 in RARβ-Dependent Pathway Analysis and Mechanism-of-Action Studies


Dissecting RARβ-Specific Transcriptional Programs in Cancer Cell Lines

Use LE135 (0.5-10 μM) in combination with ATRA or synthetic RAR agonists to distinguish RARβ-dependent gene expression changes from those mediated by RARα or RARγ. This is particularly valuable in breast cancer (e.g., ZR-75-1, MCF-7) and leukemia (HL-60) models where RARβ is known to regulate apoptosis and differentiation [1]. Include LE540 as a higher-potency RARβ antagonist comparator when dose-response relationships need to be benchmarked across different chemical scaffolds [2].

Investigating the Role of RARβ in AP-1-Mediated Inflammation and Cell Proliferation

Employ LE135 (1-10 μM) to examine the intersection of retinoid signaling and AP-1 transcriptional activity. The compound's ability to repress TPA-induced AP-1 in an RARβ-dependent manner [3] makes it suitable for studies of inflammatory gene regulation, cellular transformation, and crosstalk between nuclear receptor and MAPK pathways. Note that LE540 also possesses anti-AP-1 activity and may serve as a more potent alternative in these assays [3].

Differentiation Studies in HL-60 and Mesenchymal Stem Cell Models Requiring Moderate RARβ Antagonism

Use LE135 (100 nM - 1 μM) to block Am80-induced or ATRA-induced differentiation in HL-60 promyelocytic leukemia cells or to inhibit neuronal differentiation of mesenchymal stem cells . The moderate potency (IC50 ~150-200 nM) allows for partial pathway inhibition without complete signal ablation, which can be advantageous when studying gradient-dependent differentiation processes.

Comparative Pharmacology Studies Between RARβ Antagonists of Different Potencies and Scaffolds

Due to the existence of well-characterized structural analogs (LE540, LE550) and the availability of quantitative potency comparisons in HL-60 assays [2], LE135 serves as an excellent reference compound for structure-activity relationship (SAR) studies. Researchers can benchmark novel RARβ-targeting molecules against LE135's established profile, leveraging the ~10-fold potency differential relative to LE540 as a calibration point [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LE135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.